molecular formula C18H28N4O B6116663 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide

2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide

Cat. No. B6116663
M. Wt: 316.4 g/mol
InChI Key: JXMAFIPAVWRJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamides. It is a white crystalline powder with a molecular weight of 356.48 g/mol. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors in the central nervous system, including NMDA receptors, AMPA receptors, and voltage-gated sodium channels. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. These effects may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including glutamate and dopamine, in the brain. It has also been shown to enhance synaptic plasticity, which is important for learning and memory. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. It has also been shown to have a good pharmacokinetic profile, with a long half-life and good bioavailability. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the study of 2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide. One direction is the further optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases. Finally, more research is needed to explore its potential applications in other fields, such as materials science and catalysis.

Synthesis Methods

2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide can be synthesized through a multistep process involving the reaction of isonicotinic acid with cyclohexylmethylamine, followed by the reaction with 3-piperidinylamine. The final product is obtained after purification and crystallization. This synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been tested as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been studied for its effects on neuronal excitability, synaptic transmission, and plasticity.

properties

IUPAC Name

2-amino-N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c19-17-11-15(8-9-20-17)18(23)21-16-7-4-10-22(13-16)12-14-5-2-1-3-6-14/h8-9,11,14,16H,1-7,10,12-13H2,(H2,19,20)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMAFIPAVWRJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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